molecular formula C12H12FN3O2 B10910409 Ethyl 1-(4-amino-2-fluoro-phenyl)-1H-pyrazole-4-carboxylate

Ethyl 1-(4-amino-2-fluoro-phenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B10910409
M. Wt: 249.24 g/mol
InChI Key: YUPUGVIKFTWJCK-UHFFFAOYSA-N
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Description

Ethyl 1-(4-amino-2-fluoro-phenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an ethyl ester group, an amino group, and a fluorine atom attached to a phenyl ring, which is further connected to a pyrazole ring. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-amino-2-fluoro-phenyl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-keto ester under acidic conditions.

    Introduction of the phenyl ring: The phenyl ring with the amino and fluoro substituents can be introduced through a coupling reaction, such as a Suzuki coupling, using appropriate boronic acids and palladium catalysts.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-amino-2-fluoro-phenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(4-amino-2-fluoro-phenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-amino-2-fluoro-phenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino and fluoro groups on the phenyl ring can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrazole ring can also interact with metal ions or other cofactors, further modulating the compound’s activity.

Comparison with Similar Compounds

Ethyl 1-(4-amino-2-fluoro-phenyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-(4-amino-phenyl)-1H-pyrazole-4-carboxylate: Lacks the fluorine atom, which may result in different biological activities.

    Ethyl 1-(4-fluoro-phenyl)-1H-pyrazole-4-carboxylate: Lacks the amino group, affecting its reactivity and interactions.

    Ethyl 1-(4-amino-2-chloro-phenyl)-1H-pyrazole-4-carboxylate: The chlorine atom can lead to different chemical properties compared to the fluorine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.

Properties

Molecular Formula

C12H12FN3O2

Molecular Weight

249.24 g/mol

IUPAC Name

ethyl 1-(4-amino-2-fluorophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H12FN3O2/c1-2-18-12(17)8-6-15-16(7-8)11-4-3-9(14)5-10(11)13/h3-7H,2,14H2,1H3

InChI Key

YUPUGVIKFTWJCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=C(C=C(C=C2)N)F

Origin of Product

United States

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